
L-Tyrosine-3,5-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled analog of the non-essential amino acid L-tyrosine, specifically enriched with carbon-13 (¹³C) at positions 3 and 5 of its aromatic ring. This compound is widely utilized in metabolic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based assays to investigate tyrosine metabolism, protein synthesis, and neurotransmitter dynamics (e.g., dopamine and norepinephrine pathways) . Its isotopic labeling allows precise tracking of metabolic fluxes without perturbing biochemical pathways, making it indispensable in studies of cellular energetics, neurodegenerative diseases, and cancer metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the L-Tyrosine molecule. One common method is the chemical synthesis starting from carbon-13 labeled benzene derivatives, which are then subjected to a series of reactions including nitration, reduction, and amino acid coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods such as microbial fermentation. Genetically engineered microorganisms are used to incorporate carbon-13 labeled substrates into the metabolic pathways, resulting in the production of the labeled amino acid .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: Formation of ortho-quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
The applications of L-Tyrosine-(phenol-3,5-13C2) in scientific research are related to its use as a labeled compound in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy . L-Tyrosine-(phenol-3,5-13C2) is a stable isotope-labeled compound of L-Tyrosine, where specific carbon atoms in the phenol ring are replaced with the 13C isotope . Additionally, deuterium can also be incorporated .
IROA Protocol
The Isotopic Ratio Outlier Analysis (IROA) method uses heavy and light nutrients to randomly label biomolecules in cell populations with stable isotopic media (13C-based). After incubation, the experimental group is perturbed before mixing, preparation, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting isotopic distributions can differentiate biological signals .
Examples of Stable Isotopes in Metabolic Research
Mechanism of Action
The mechanism of action of L-Tyrosine-3,5-13C2 is similar to that of L-Tyrosine. It acts as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the kinetics of these processes. The compound is incorporated into proteins and enzymes, enabling the study of their structure and function .
Comparison with Similar Compounds
Isotopic Variants of L-Tyrosine
L-Tyrosine-3,5-¹³C₂ is distinguished from other isotopologues by its specific ¹³C labeling pattern. Key comparisons include:
Key Differences:
- Stability vs.
- Analytical Sensitivity : ¹³C labeling provides superior resolution in NMR/MRS due to the absence of signal splitting observed in deuterated analogs .
Functional Analogues in Metabolic Studies
- [U-¹³C₃]Glycerol : Used in gluconeogenesis studies, but its labeling patterns (e.g., [1,2-¹³C₂]/[2,3-¹³C₂] ratios) differ significantly from L-Tyrosine-3,5-¹³C₂ due to pentose phosphate pathway (PPP) activity, which redistributes ¹³C labels asymmetrically in glucose derivatives .
- [2-¹³C]Acetate : Labels astroglial TCA cycles but lacks the specificity of L-Tyrosine-3,5-¹³C₂ for neuronal tyrosine hydroxylase activity .
Metabolic Flux Analysis
- Neuroenergetics: L-Tyrosine-3,5-¹³C₂ enables quantification of glutamate-glutamine cycling (Vcyc) in neuronal-astroglial coupling. Unlike [2-¹³C]glucose, its labeling in glutamine C3 is minimally affected by isotopic dilution, improving accuracy in measuring neurotransmitter turnover .
- Cancer Metabolism: Studies using L-Tyrosine-3,5-¹³C₂ revealed elevated tyrosine catabolism in melanoma cells, correlating with enhanced mitochondrial respiration and ROS production .
Comparative Isotope Tracing
- PPP Activity: Administration of [U-¹³C₃]glucose results in asymmetric ¹³C distribution ([1,2-¹³C₂]/[2,3-¹³C₂] vs. [5,6-¹³C₂]/[4,5-¹³C₂] ratios), a phenomenon absent in L-Tyrosine-3,5-¹³C₂ due to its direct incorporation into proteins and catecholamines without PPP interference .
Biological Activity
L-Tyrosine-3,5-13C2 is a stable isotope-labeled form of the non-essential amino acid L-tyrosine. This compound is particularly significant in biochemical research due to its unique isotopic labeling at the 3 and 5 positions of the aromatic ring. The molecular formula for this compound is C₉H₁₁NO₃, with a molecular weight of approximately 189.20 g/mol. Its biological activity primarily revolves around its role in neurotransmitter synthesis and metabolic studies.
Role in Neurotransmitter Synthesis
L-Tyrosine is a precursor for several critical neurotransmitters, including:
- Dopamine
- Norepinephrine
- Epinephrine
These neurotransmitters play vital roles in mood regulation, stress response, and cognitive functions. The incorporation of stable isotopes like carbon-13 allows researchers to trace metabolic pathways involving these neurotransmitters more accurately .
Metabolic Pathways
L-Tyrosine participates in various metabolic pathways, including:
- Phenylalanine Hydroxylation : L-Tyrosine is synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase.
- Dopamine Synthesis : L-Tyrosine is converted into L-DOPA by the enzyme tyrosine hydroxylase, which is then decarboxylated to form dopamine.
The stable isotope labeling in this compound enhances the understanding of these pathways by allowing for precise tracking of carbon flow through metabolic processes .
Inhibition of Enzymatic Activity
Research indicates that L-Tyrosine can inhibit certain enzymatic activities. For instance, it has been shown to inhibit citrate synthase activity in the posterior cortex, suggesting a regulatory role in metabolic processes within the brain . This inhibition can impact energy metabolism and neurotransmitter synthesis, highlighting its importance in neurochemical regulation.
Applications in Research
This compound has several applications in scientific research:
- Metabolic Tracer Studies : Used to trace metabolic pathways involving amino acids and neurotransmitters.
- Pharmacokinetic Studies : Its stable isotope nature allows for detailed studies on drug metabolism and pharmacokinetics.
- Bioconjugation Techniques : The unique properties of tyrosine allow for stable linkages in bioconjugation applications .
Comparative Analysis with Other Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Tyrosine | C₉H₁₁NO₃ | Natural form without isotopic labeling |
L-Tyrosine-13C9 | C₉H₁₁NO₃ | Contains one carbon atom labeled with carbon-13 |
D-Tyrosine | C₉H₁₁NO₃ | Optical isomer differing in configuration |
L-DOPA | C₉H₁₁NO₄ | Precursor to dopamine; contains an additional hydroxyl group |
Phenylalanine | C₉H₁₁NO₂ | Precursor to tyrosine; lacks hydroxyl group |
This table illustrates how this compound compares to other related compounds, emphasizing its unique isotopic labeling that enhances its utility in research.
Neurotransmitter Dynamics
A study investigating the dynamics of neurotransmitter synthesis used this compound as a tracer to measure dopamine production rates under various physiological conditions. The results indicated that increased availability of L-Tyrosine correlated with elevated dopamine levels, reinforcing its role as a key precursor in neurotransmitter synthesis .
Pharmacokinetic Analysis
In another study focused on pharmacokinetics, researchers utilized this compound to assess the absorption and metabolism of drugs that target dopaminergic pathways. The findings revealed significant insights into how variations in dietary tyrosine affect drug efficacy and metabolism, providing valuable data for optimizing therapeutic strategies .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
InChI Key |
OUYCCCASQSFEME-ALJHITAUSA-N |
Isomeric SMILES |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.